molecular formula C19H17N7O3 B2588574 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1351633-17-4

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2588574
CAS No.: 1351633-17-4
M. Wt: 391.391
InChI Key: GIYMYRIPGITHFD-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and pyrazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazolinone or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes, while the pyrazole ring can interact with various receptors and proteins. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide apart from similar compounds is its unique combination of quinazolinone and pyrazole moieties. This dual functionality allows it to interact with a broader range of molecular targets, potentially leading to enhanced biological activities and therapeutic applications.

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure that includes a quinazolinone core linked to a pyridazinone moiety through an acetamide functional group. Its molecular formula is C15H16N4O2C_{15}H_{16}N_4O_2.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of quinazolinone derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
7sHCT-1166.90
7qMCF-711.26
7tA5498.50

These findings suggest that modifications in the chemical structure can enhance cytotoxic activity, with electron-withdrawing substituents generally increasing potency .

Anti-inflammatory Activity

The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activities. For example, a related quinazolinone derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, indicating potential use as an anti-inflammatory agent . The presence of specific substituents on the phenyl ring significantly influences this activity.

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been explored. Studies indicate that these compounds can exhibit activity against various bacteria and fungi. For instance, certain derivatives have shown effectiveness in inhibiting the growth of pathogenic strains, making them candidates for further development as antimicrobial agents .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several quinazolinone derivatives on different cancer cell lines (MCF-7, HCT-116). The results indicated that structural variations lead to significant differences in IC50 values, emphasizing the importance of chemical modifications in enhancing biological activity .
  • COX Inhibition Studies : In another study focusing on COX inhibition, derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results showed that certain compounds were more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives .
  • Antimicrobial Screening : A comprehensive screening of quinazolinone derivatives against microbial strains demonstrated promising results, with several compounds showing significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c27-17(12-24-13-21-15-5-2-1-4-14(15)19(24)29)20-9-11-26-18(28)7-6-16(23-26)25-10-3-8-22-25/h1-8,10,13H,9,11-12H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYMYRIPGITHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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